An In-Depth Technical Guide to 1-Imino-1λ⁶-thietan-1-one: Structure, Properties, and Synthetic Strategies for Drug Discovery
An In-Depth Technical Guide to 1-Imino-1λ⁶-thietan-1-one: Structure, Properties, and Synthetic Strategies for Drug Discovery
Abstract
The confluence of strained ring systems and hypervalent sulfur chemistry presents a fertile ground for the discovery of novel molecular entities with significant potential in medicinal chemistry. This guide delves into the chemical landscape of 1-imino-1λ⁶-thietan-1-one, a unique heterocyclic compound featuring a four-membered thietane ring and a sulfoximine moiety. As the fields of drug discovery and organic synthesis continually seek novel scaffolds to access unexplored chemical space, understanding the synthesis, properties, and potential applications of such structures is paramount. This document provides a comprehensive overview of 1-imino-1λ⁶-thietan-1-one, intended for researchers, scientists, and drug development professionals. We will explore its chemical architecture, physicochemical properties, plausible synthetic routes based on established methodologies, and its potential as a building block in the development of next-generation therapeutics.
Introduction: The Emergence of Thietanes and Sulfoximines in Medicinal Chemistry
The thietane ring, a sulfur-containing four-membered heterocycle, has garnered increasing attention in drug discovery as a bioisosteric replacement for commonly used functionalities.[1][2] Its strained nature imparts unique conformational constraints and metabolic stability, offering a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Concurrently, the sulfoximine group, a mono-aza analogue of the sulfone, has been recognized as a "rising star" in medicinal chemistry.[3] This functional group can act as a hydrogen bond donor and acceptor, and its three-dimensional geometry can lead to improved target engagement and physicochemical properties.[3]
The amalgamation of these two privileged moieties in 1-imino-1λ⁶-thietan-1-one (also known as 1-iminothietane 1-oxide) presents a compelling scaffold for the design of novel bioactive molecules. This guide aims to provide a detailed technical overview of this compound, from its fundamental structure to its potential applications.
Chemical Structure and Physicochemical Properties
1-Imino-1λ⁶-thietan-1-one is a heterocyclic compound with the chemical formula C₃H₇NOS and a molecular weight of 105.16 g/mol . Its structure is characterized by a saturated four-membered thietane ring where the sulfur atom is in a hypervalent state, double-bonded to both an oxygen and an imino group.
Caption: 2D structure of 1-Imino-1λ⁶-thietan-1-one.
Table 1: Physicochemical Properties of 1-Imino-1λ⁶-thietan-1-one
| Property | Value | Source |
| CAS Number | 1609964-33-1 | |
| Molecular Formula | C₃H₇NOS | |
| Molecular Weight | 105.16 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | Not specified, likely a solid or oil | - |
| Storage Conditions | 4°C |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two distinct multiplets in the aliphatic region corresponding to the methylene protons of the thietane ring. The protons alpha to the sulfur atom would likely appear further downfield due to the electron-withdrawing nature of the sulfoximine group. A broad singlet corresponding to the N-H proton would also be expected, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would likely exhibit two signals for the methylene carbons of the thietane ring. The carbon atoms adjacent to the sulfur atom are expected to be deshielded and appear at a higher chemical shift.[9][10]
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching of the methylene groups (around 2850-2960 cm⁻¹), and the S=O and S=N stretching vibrations, which are typically found in the 1050-1250 cm⁻¹ region for sulfoximines.[11]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₃H₇NOS. The fragmentation pattern would likely involve the loss of small neutral molecules such as ethylene or cleavage of the thietane ring.[11][12]
Synthesis of 1-Imino-1λ⁶-thietan-1-one: A Proposed Pathway
While a specific literature procedure for the synthesis of 1-imino-1λ⁶-thietan-1-one has not been identified, a plausible and efficient synthetic route can be designed based on modern methodologies for the formation of sulfoximines. A key strategy involves the rhodium-catalyzed imination of a suitable thietane-1-oxide precursor.[13]
Caption: Proposed synthetic pathway for 1-Imino-1λ⁶-thietan-1-one.
Step 1: Oxidation of Thietane to Thietane-1-oxide
The synthesis would commence with the controlled oxidation of commercially available thietane to thietane-1-oxide. This transformation can be achieved using a variety of oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. The reaction is typically carried out at low temperatures to prevent over-oxidation to the corresponding sulfone.
Experimental Protocol (Exemplary):
-
Dissolve thietane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Add a solution of m-CPBA (1.0-1.1 eq) in DCM dropwise to the stirred solution of thietane over a period of 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford thietane-1-oxide.
Step 2: Rhodium-Catalyzed Imination of Thietane-1-oxide
The key step in this proposed synthesis is the rhodium-catalyzed imination of thietane-1-oxide to form an N-protected thietane-oximine. Research by Bull and coworkers has demonstrated the successful synthesis of N-Boc and N-Cbz protected 4-membered thietane-oximines using a rhodium catalyst.[13] This method offers a mild and efficient route to the desired sulfoximine core.
Experimental Protocol (Adapted from Zenzola et al.): [13]
-
To a solution of thietane-1-oxide (1.0 eq) in a suitable solvent like dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add the N-protected carbamate (e.g., tert-butyl carbamate for N-Boc protection, 1.5 eq), a rhodium catalyst such as Rh₂(OAc)₄ (2.5 mol%), and a suitable additive like magnesium oxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and inorganic solids.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the N-protected thietane-oximine.
Step 3: Deprotection of the N-Protected Thietane-oximine
The final step is the removal of the protecting group (e.g., Boc or Cbz) to yield the target molecule, 1-imino-1λ⁶-thietan-1-one. The choice of deprotection conditions depends on the protecting group used.
Experimental Protocol for N-Boc Deprotection (General): [14][15][16][17]
-
Dissolve the N-Boc protected thietane-oximine in a suitable solvent such as methanol or dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the corresponding salt of 1-imino-1λ⁶-thietan-1-one.
-
The free base can be obtained by neutralization with a suitable base and subsequent extraction.
Experimental Protocol for N-Cbz Deprotection (General): [1][18][19][20][21]
-
Dissolve the N-Cbz protected thietane-oximine in a protic solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to afford 1-imino-1λ⁶-thietan-1-one.
Reactivity of 1-Imino-1λ⁶-thietan-1-one
The reactivity of 1-imino-1λ⁶-thietan-1-one is dictated by the presence of the NH-sulfoximine functionality and the strained thietane ring. NH-sulfoximines are known to undergo a variety of transformations, making them versatile intermediates in organic synthesis.[22][23][24][25][26]
Caption: Potential reactivity of 1-Imino-1λ⁶-thietan-1-one.
-
N-Functionalization: The nitrogen atom of the imino group is nucleophilic and can be readily functionalized.
-
N-Alkylation: Reaction with alkyl halides in the presence of a base would yield N-alkylated derivatives.
-
N-Arylation: Cross-coupling reactions, for example, using Buchwald-Hartwig or Ullmann conditions, can be employed to introduce aryl or heteroaryl substituents on the nitrogen atom.[23]
-
N-Acylation: Treatment with acyl chlorides or anhydrides would lead to the corresponding N-acylated sulfoximines.[6][9][18][27]
-
-
Reactions involving the Thietane Ring: The strained nature of the thietane ring makes it susceptible to ring-opening reactions under certain conditions, although the oxidized sulfur may influence this reactivity.
Applications in Drug Discovery
The unique structural features of 1-imino-1λ⁶-thietan-1-one make it an attractive scaffold for medicinal chemistry and drug discovery.
-
Bioisosteric Replacement: The thietane sulfoximine moiety can serve as a bioisostere for other functional groups, such as sulfones, sulfonamides, or even carboxylic acids, to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.[19][26]
-
Scaffold for Library Synthesis: The reactivity of the NH-sulfoximine allows for the facile generation of diverse libraries of compounds through N-functionalization, enabling the exploration of structure-activity relationships.
-
Introduction of 3D-Character: The non-planar, rigid structure of the thietane ring introduces three-dimensionality into molecules, which is often associated with improved biological activity and selectivity.[1]
-
Modulation of Pharmacokinetics: The polar sulfoximine group can enhance solubility and introduce hydrogen bonding interactions, potentially improving the pharmacokinetic profile of a drug candidate.
Conclusion
1-Imino-1λ⁶-thietan-1-one represents a novel and promising chemical entity at the intersection of strained-ring chemistry and hypervalent sulfur chemistry. While detailed experimental data on this specific molecule is limited, this guide has outlined a robust and plausible synthetic strategy based on established, state-of-the-art methodologies. The predicted physicochemical properties and reactivity profile, drawn from analogous structures, highlight its potential as a versatile building block for the synthesis of novel compounds. For researchers and drug development professionals, 1-imino-1λ⁶-thietan-1-one offers a unique opportunity to explore new chemical space and to design next-generation therapeutics with potentially improved pharmacological properties. Further investigation into the synthesis, characterization, and biological evaluation of derivatives of this scaffold is highly warranted.
References
-
Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. The Journal of Organic Chemistry, 80(12), 6391–6399. [Link]
-
Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. PubMed. [Link]
-
Kaur, H., & Kumar, V. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24565–24571. [Link]
-
Bull, J. A., & Mousseau, J. J. (2021). Synthesis and Transformations of NH-Sulfoximines. Accounts of Chemical Research, 54(24), 4486–4502. [Link]
-
Tudge, M., Tcyrulnikov, S., & Bolm, C. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(18), 10012–10038. [Link]
-
Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Hajay Kumar, T. V. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. [Link]
-
Qiu, P., Duan, X., Li, M., Zheng, Y., & Song, W. (2022). Visible-Light-Induced N-Acylation of Sulfoximines. Organic Letters, 24(14), 2715–2720. [Link]
-
ResearchGate. (n.d.). Selected NMR Characteristics of sulfoximine amides 12, 13 and 14. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling. Retrieved February 4, 2026, from [Link]
-
Li, H., Fang, D., Liu, H., & Li, J. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Molecules, 28(3), 1334. [Link]
-
Stankovic, S., & Milosavljevic, S. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]
-
ResearchGate. (n.d.). Structural characterization of a cyclic sulfoximine. Retrieved February 4, 2026, from [Link]
-
Chemical Communications. (2021). Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review. [Link]
-
Scott, J. S., et al. (2018). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. ChemMedChem, 13(1), 55-67. [Link]
-
Bizet, V., et al. (2018). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry, 83(9), 5029–5037. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]
-
ResearchGate. (n.d.). Sulfoximines: Structures, Properties and Synthetic Applications. Retrieved February 4, 2026, from [Link]
-
Sultane, P. R., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3249-3252. [Link]
-
Bolm, C. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48(19), 5036-5048. [Link]
-
Mousseau, J. J., & Bull, J. A. (2020). Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. Chemical Science, 11(13), 3463–3470. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 4, 2026, from [Link]
-
Sultane, P. R., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]
-
Stankovic, S., & Milosavljevic, S. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]
-
Wessjohann, L. A., et al. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Medicinal Chemistry, 29(23), 4056-4070. [Link]
-
International Journal of Molecular Sciences. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. scispace.com [scispace.com]
- 17. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 18. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Cbz-Protected Amino Groups [organic-chemistry.org]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Synthesis and Transformations of NH-Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sulfoximine synthesis by C-N coupling [organic-chemistry.org]
- 24. Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Conversion and degradation pathways of sulfoximines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
